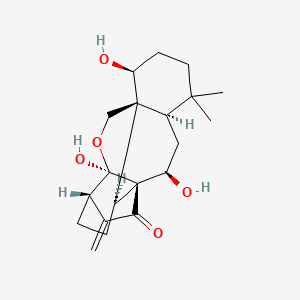

Excisanin H

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(1S,2R,4R,8S,9R,12R,13S,16S)-2,8,12-trihydroxy-5,5-dimethyl-18-methylidene-11-oxapentacyclo[11.3.2.01,12.04,9.09,16]octadecan-17-one |

InChI |

InChI=1S/C20H28O5/c1-10-11-4-5-12-18-9-25-20(11,24)19(12,16(10)23)15(22)8-13(18)17(2,3)7-6-14(18)21/h11-15,21-22,24H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15+,18-,19-,20+/m0/s1 |

InChI Key |

UYPLBJHUGYAYIW-FMMWVRBBSA-N |

Isomeric SMILES |

CC1(CC[C@@H]([C@]23[C@@H]1C[C@H]([C@]45[C@H]2CC[C@H]([C@]4(OC3)O)C(=C)C5=O)O)O)C |

Canonical SMILES |

CC1(CCC(C23C1CC(C45C2CCC(C4(OC3)O)C(=C)C5=O)O)O)C |

Synonyms |

excisanin H |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Bioactivity of Excisanin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excisanin A, a naturally occurring diterpenoid, has garnered significant interest within the scientific community due to its notable cytotoxic and antitumor properties. This technical guide provides an in-depth exploration of the origin of Excisanin A, detailing its isolation, structural elucidation, and its mechanism of action through the inhibition of the PKB/AKT signaling pathway. Comprehensive experimental protocols, quantitative data on its biological activity, and a visual representation of its molecular interactions are presented to support further research and development efforts.

Introduction

Natural products have long been a valuable source of novel therapeutic agents. Among these, the diterpenoids, a class of organic compounds composed of four isoprene units, have demonstrated a wide range of biological activities. Excisanin A is an ent-kaurene diterpenoid that has shown promising potential as an anticancer agent. Understanding its origin and biological function is crucial for its development as a therapeutic candidate.

Origin of Excisanin A

Excisanin A was first isolated from the leaves of Rabdosia excisa (Maxim.) H.Hara, now reclassified as Isodon excisus (Maxim.) H.Hara, a plant belonging to the Lamiaceae family. The initial discovery was made from plant material collected in the Anshan district of China.[1] Subsequent studies have also identified Excisanin A in other species of the same genus, including Isodon japonicus and Isodon inflexus, as well as its purification from Isodon macrocalyx.[2]

Physicochemical Properties and Spectroscopic Data

Excisanin A is a crystalline solid with the molecular formula C₂₀H₃₀O₅, as determined by high-resolution mass spectrometry. Its structure was elucidated using a combination of spectroscopic techniques, including infrared (IR), ultraviolet (UV), ¹H nuclear magnetic resonance (NMR), and ¹³C NMR spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for Excisanin A

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₅ |

| Molecular Weight | 350.45 g/mol |

| Melting Point | 262-264 °C |

| Optical Rotation | [α]D²⁰ -27.7° (c=1.01, C₅H₅N) |

| UV (EtOH) λmax (ε) | 234 nm (5560) |

| IR (KBr) νmax | 3400, 1713, 1645 cm⁻¹ |

| ¹H NMR (C₅D₅N) | |

| δ (ppm) | 5.38 (1H, s), 6.31 (1H, s) |

| ¹³C NMR (CDCl₃+CD₃OD) | |

| δ (ppm) | 118.5 (t, exomethylene), 147.0 (s, exomethylene), 210.6 (s, ketone) |

Experimental Protocols

Isolation and Purification of Excisanin A

The following protocol is a generalized procedure based on established methods for the isolation of diterpenoids from Isodon species.

Workflow for the Isolation of Excisanin A

Caption: A generalized workflow for the isolation and purification of Excisanin A.

-

Extraction: Dried and powdered leaves of Isodon excisus are exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, containing the diterpenoids, is collected and concentrated.

-

Column Chromatography: The ethyl acetate extract is subjected to column chromatography on a silica gel column.

-

Gradient Elution: The column is eluted with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the methanol concentration.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Recrystallization: The pooled fractions are further purified by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to yield pure Excisanin A.

Structural Elucidation

The structure of Excisanin A was determined through the analysis of its spectroscopic data.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the presence of chromophores, such as α,β-unsaturated ketones.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are employed to establish the carbon skeleton and the connectivity of protons and carbons, ultimately leading to the complete structural assignment.

Biological Activity and Mechanism of Action

Excisanin A has demonstrated significant cytotoxic activity against a variety of cancer cell lines.

Table 2: Cytotoxic Activity of Excisanin A against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Hep3B | Hepatocellular Carcinoma | 3.5 |

| MDA-MB-453 | Breast Cancer | 5.2 |

Data sourced from studies on the antiproliferative effects of Excisanin A.

Inhibition of the PKB/AKT Signaling Pathway

A key mechanism underlying the anticancer activity of Excisanin A is its ability to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB/AKT) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.

Signaling Pathway of Excisanin A-induced Apoptosis

Caption: Excisanin A inhibits the phosphorylation of AKT, leading to the activation of pro-apoptotic proteins and subsequent cell death.

Experimental Protocol for Western Blot Analysis of AKT Phosphorylation

-

Cell Culture and Treatment: Human cancer cells (e.g., Hep3B) are cultured in appropriate media. Cells are then treated with varying concentrations of Excisanin A for a specified period (e.g., 24 hours).

-

Protein Extraction: After treatment, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Detection: The membrane is then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the p-AKT bands is normalized to the total AKT and loading control bands to determine the effect of Excisanin A on AKT phosphorylation.

Conclusion

Excisanin A, a diterpenoid originating from Isodon species, exhibits potent cytotoxic activity against cancer cells. Its mechanism of action involves the inhibition of the crucial PI3K/AKT signaling pathway, leading to the induction of apoptosis. The detailed protocols and compiled data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of Excisanin A in the fight against cancer. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for combination therapies.

References

- 1. ExcisaninA, a diterpenoid compound purified from Isodon MacrocalyxinD, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity and blockade of its signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Isodon Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

The genus Isodon, belonging to the Lamiaceae family, is a prolific source of structurally diverse and biologically active diterpenoids, with over 1200 identified to date.[1][2] These compounds, particularly those with an ent-kaurane skeleton, have garnered significant attention for their potent pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1][3][4] Oridonin, a prominent ent-kaurane diterpenoid, is extensively studied for its significant anti-cancer effects.[1][2] This guide provides an in-depth overview of the methodologies for the discovery, extraction, and purification of these valuable natural products.

General Workflow for Isolation and Purification

The isolation of Isodon diterpenoids is a multi-step process that begins with the collection and preparation of plant material and proceeds through extraction, fractionation, and a series of chromatographic purifications to yield pure compounds. The structural elucidation of these isolated compounds is then confirmed using various spectroscopic methods.

Detailed Experimental Protocols

Plant Material and Extraction

A typical isolation process begins with the aerial parts of an Isodon species, such as I. serra or I. rubescens.[1][5]

Protocol: Reflux Extraction

-

Preparation : Air-dry the aerial parts of the plant material and powder them.

-

Extraction : Extract the powdered material (e.g., 80 kg of I. serra) with a solvent, typically 80% ethanol (EtOH), under reflux conditions.[2] This process is usually repeated three times to ensure maximum extraction efficiency.[2]

-

Concentration : Concentrate the combined extracts under reduced pressure to yield a crude extract.

-

Partitioning : Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether (PE) and ethyl acetate (EtOAc).[2] The EtOAc fraction is often enriched with diterpenoids and is carried forward for further purification.[2]

Alternative methods like ultrasound-assisted extraction have also been developed, which can offer higher yields and shorter extraction times.[6] For instance, an optimized ultrasonic extraction of oridonin from I. rubescens used a solid-liquid ratio of 1:18 g/mL for 1.5 hours at 190 W, achieving a yield of 4.122%.[7]

Chromatographic Purification

The purification of individual diterpenoids from the enriched fraction requires a combination of chromatographic techniques.

Protocol: Multi-Step Chromatography

-

Silica Gel Column Chromatography (CC) : Subject the dried EtOAc fraction (e.g., 672 g) to silica gel CC.[2] Elute the column with a gradient solvent system, such as petroleum ether-EtOAc-methanol, to separate the extract into several primary fractions (e.g., Fr. A-H).[2]

-

Medium Pressure Liquid Chromatography (MPLC) : Further separate the primary fractions using MPLC on a C18 column. A stepwise gradient of acetonitrile (ACN) and water is commonly used for elution.[2]

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC) : Isolate individual compounds from the MPLC subfractions using semi-preparative HPLC.[2] An isocratic mobile phase, such as methanol-water at a specific ratio (e.g., 40:60), is often employed to yield pure compounds.[2]

-

Recrystallization : For compounds that are obtained in sufficient quantity and can crystallize, recrystallization from a suitable solvent (e.g., methanol) is an effective final purification step.[2]

High-speed counter-current chromatography (HSCCC) is another powerful technique used for the preparative isolation of diterpenoids like oridonin.[5][8] In one study, 120 mg of oridonin with 97.8% purity was obtained from 200 mg of a crude sample in a single step using an n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) solvent system.[8][9]

Quantitative Data and Yields

The yield of specific diterpenoids can vary significantly depending on the plant species, collection site, and the extraction and purification methods employed. The following table summarizes representative yields of diterpenoids isolated from Isodon serra.

| Compound | Isolation Method | Yield from Fraction | Source |

| Isodosin E (1) | Semi-prep HPLC | 10.40 mg | I. serra[2] |

| Compound 4 | Semi-prep HPLC | 51.82 mg | I. serra[2] |

| Compound 5 | Semi-prep HPLC | 60.23 mg | I. serra[2] |

| Compound 6 | Semi-prep HPLC | 30.09 mg | I. serra[2] |

| Compound 7 | Semi-prep HPLC | 30.76 mg | I. serra[2] |

| Compound 8 | Recrystallization | 2.24 g | I. serra[2] |

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[1][10][11]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.[1][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the detailed carbon skeleton and relative stereochemistry of the diterpenoid.[1][10][11]

-

Electronic Circular Dichroism (ECD) : The absolute configuration of new compounds is often determined by comparing experimental ECD spectra with calculated spectra.[1][11]

The following table presents characteristic spectroscopic data for a newly isolated diterpenoid, Isodosin E, from I. serra.

| Data Type | Spectroscopic Data for Isodosin E |

| Molecular Formula | C₂₂H₃₀O₆ (determined by HR-ESI-MS at m/z 413.1950 [M+Na]⁺)[2] |

| IR (KBr) νₘₐₓ cm⁻¹ | 2935 (hydroxyl), 1738 (carbonyl)[1] |

| ¹H NMR (selected) | δH 0.89 (3H, s, H-19), 1.13 (3H, s, H-18), 2.18 (3H, s, OAc), 5.00 (1H, d, H-17b), 5.05 (1H, s, H-17a), 5.76 (1H, dd, H-11), 6.36 (1H, ddd, H-12)[1] |

Biological Activity and Signaling Pathways

Many Isodon diterpenoids exhibit significant cytotoxic activity against various cancer cell lines.[12][13] Oridonin, for example, induces apoptosis in tumor cells. Studies have shown it can increase the expression of apoptotic proteins like caspase-3 and caspase-9, suggesting its mechanism involves the mitochondrial-mediated endogenous pathway.[7]

The discovery and isolation of novel diterpenoids from the Isodon genus continue to be an active area of research, providing promising lead compounds for the development of new therapeutic agents.

References

- 1. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02720A [pubs.rsc.org]

- 2. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Diterpenoids from Isodon species and their biological activities PMID: 17003905 | MCE [medchemexpress.cn]

- 5. mdpi.com [mdpi.com]

- 6. A green approach for the extraction and characterization of oridonin and ursolic and oleanolic acids from Rabdosia rubescens and its kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of Ultrasonic Extraction of Oridonin by Response Surface Methodology and Its Antitumor Activity [agris.fao.org]

- 8. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Diterpenoids from Isodon melissoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and purification of diterpenoids from the aerial parts of Isodon excisoides target-guided by UPLC-LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Excisanin A: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excisanin A is a naturally occurring diterpenoid compound that has garnered significant interest within the scientific community, primarily for its notable anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physical and chemical properties, and known biological activities of Excisanin A. Detailed experimental protocols and summaries of key data are presented to facilitate further research and drug development efforts.

Chemical Identity and Structure

Excisanin A is classified as an ent-kaurane diterpenoid, a class of compounds characterized by a tetracyclic carbon skeleton. It has been isolated from various plant species of the Isodon genus, which are known for producing a diverse array of bioactive secondary metabolites.

Chemical Structure:

The chemical structure of Excisanin A is defined by its complex, polycyclic framework featuring multiple hydroxyl groups and a characteristic exocyclic methylene group.

IUPAC Name: (1R,2R,4R,8S,9R,10S,12S,13R,16R)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecan-15-one

Table 1: Chemical Identifiers for Excisanin A

| Identifier | Value |

| Molecular Formula | C₂₀H₃₀O₅ |

| Molecular Weight | 350.45 g/mol |

| CAS Number | 78536-37-5 |

| Canonical SMILES | C[C@@]12--INVALID-LINK--C(=C)C4=O)O)O)(C)C">C@HO |

Physicochemical Properties

A thorough understanding of the physicochemical properties of Excisanin A is crucial for its application in experimental settings and for formulation development.

Table 2: Physicochemical Properties of Excisanin A

| Property | Value | Source |

| Melting Point | 218-220 °C | [1] |

| Boiling Point | Not experimentally determined | - |

| Solubility | Soluble in DMSO (10 mM) | [2] |

| LogP (calculated) | 1.8 | - |

Biological Activity and Mechanism of Action

Excisanin A has demonstrated potent biological activity, most notably its anticancer effects. Research has shown that it can induce apoptosis (programmed cell death) in various cancer cell lines and inhibit key signaling pathways involved in tumor growth and metastasis.

Anticancer Activity

-

Induction of Apoptosis: Excisanin A has been shown to induce apoptosis in cancer cells, a critical mechanism for its antitumor effect.

-

Inhibition of Cell Proliferation: It effectively inhibits the proliferation of various cancer cell types.

-

Inhibition of Cell Migration and Invasion: Excisanin A can suppress the migration and invasion of cancer cells, which are key processes in metastasis.

Signaling Pathways

Excisanin A exerts its biological effects by modulating specific intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/AKT Pathway: A primary mechanism of action for Excisanin A is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth, and its inhibition by Excisanin A leads to decreased cancer cell viability.

-

Integrin β1/FAK Pathway: Excisanin A has also been reported to modulate the integrin β1/Focal Adhesion Kinase (FAK) signaling pathway. This pathway is involved in cell adhesion, migration, and invasion, and its disruption by Excisanin A contributes to its anti-metastatic potential.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Excisanin A.

Isolation and Purification of Excisanin A from Isodon Species

A general protocol for the isolation of diterpenoids from Isodon species is as follows. Note that specific details may vary depending on the plant material and equipment.

Methodology:

-

Extraction: Air-dried and powdered aerial parts of the Isodon plant are macerated with an organic solvent such as methanol or ethanol at room temperature.

-

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fractions are collected and concentrated.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in diterpenoids, is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol.

-

Fraction Collection and Further Purification: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to known standards of Excisanin A are combined. Further purification is achieved using techniques like Sephadex LH-20 column chromatography and/or High-Performance Liquid Chromatography (HPLC) to yield pure Excisanin A.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Excisanin A (typically in a range from 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final DMSO concentration is non-toxic to the cells). Control wells receive only the vehicle.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of viable cells compared to the vehicle-treated control.

Western Blot Analysis for PI3K/AKT Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

Methodology:

-

Cell Lysis: Cancer cells are treated with Excisanin A for a specific time. After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., total AKT, phosphorylated AKT (p-AKT), and a loading control like β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

Excisanin A is a promising natural product with well-documented anticancer properties. Its ability to induce apoptosis and inhibit critical signaling pathways like PI3K/AKT and integrin β1/FAK makes it a compelling candidate for further investigation in cancer therapy. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with detailed experimental protocols, to support ongoing and future research endeavors in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Excisanin A: A Technical Guide to its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excisanin A, a diterpenoid compound isolated from Isodon macrocalyxin D, has emerged as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its therapeutic effects against cancer cells. The primary focus is on its ability to induce programmed cell death (apoptosis) through the targeted inhibition of the Protein Kinase B (PKB/AKT) signaling pathway. This document synthesizes available preclinical data, outlines key experimental findings, and presents detailed signaling pathways and experimental workflows to support further research and development.

Core Mechanism of Action: Induction of Apoptosis via AKT Pathway Inhibition

The principal anti-cancer activity of Excisanin A stems from its ability to induce apoptosis in tumor cells. This is achieved through the direct inhibition of the PKB/AKT kinase activity, a critical signaling node for cell survival and proliferation. By blocking the AKT signaling pathway, Excisanin A effectively shuts down downstream pro-survival signals, leading to the activation of the apoptotic cascade.[1][2]

Affected Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell division and resistance to apoptosis. Excisanin A intervenes in this pathway by inhibiting the phosphorylation and subsequent activation of AKT. This action prevents the downstream phosphorylation of key AKT substrates, including those involved in cell survival and protein synthesis.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of Excisanin A have been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro Anti-Proliferative Activity of Excisanin A

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| Hep3B | Hepatocellular Carcinoma | Not explicitly stated | 48 & 72 |

| MDA-MB-453 | Breast Cancer | Not explicitly stated | 48 & 72 |

Note: Specific IC50 values were not available in the reviewed literature abstracts. The data indicates a dose-dependent inhibition of proliferation.

Table 2: Induction of Apoptosis by Excisanin A

| Cell Line | Concentration (µmol/L) | Exposure Time (h) | Observation |

| Hep3B | 8 | 36 | Increased Annexin V positive cells |

| MDA-MB-453 | 8 | 48 | Increased Annexin V positive cells |

| Hep3B | 8 | 48 | Characteristic apoptotic morphology |

| MDA-MB-453 | 8 | 72 | Characteristic apoptotic morphology |

Table 3: In Vivo Anti-Tumor Activity of Excisanin A

| Cancer Model | Treatment | Dosage | Outcome |

| Hep3B Xenograft | Excisanin A | 20 mg/kg/day | Significant decrease in tumor size |

| Hep3B Xenograft | Excisanin A | 20 mg/kg/day | Induction of in-situ apoptosis |

Chemosensitization Effects

Excisanin A has been shown to sensitize cancer cells to conventional chemotherapeutic agents, suggesting its potential use in combination therapies.

-

Hep3B Cells: Excisanin A enhances the anti-tumor effects of 5-fluorouracil (5-FU) .[1]

-

MDA-MB-453 Cells: Excisanin A increases the sensitivity to Adriamycin (doxorubicin) .[1]

Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate the mechanism of action of Excisanin A. Specific parameters may vary based on the original research articles.

MTT Assay for Cell Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Cancer cells are treated with Excisanin A for the indicated times.

-

Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Analysis: The stained cells are analyzed by flow cytometry.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated AKT.

-

Protein Extraction: Cells treated with Excisanin A are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-AKT, anti-GAPDH).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of Excisanin A in a living organism.

-

Cell Implantation: Human cancer cells (e.g., Hep3B) are subcutaneously injected into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with Excisanin A (e.g., 20 mg/kg/day) or a vehicle control.

-

Monitoring: Tumor size and body weight are monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).

Conclusion and Future Directions

Excisanin A demonstrates significant anti-cancer potential through the induction of apoptosis mediated by the inhibition of the PKB/AKT signaling pathway. Its efficacy in both in vitro and in vivo models, coupled with its ability to sensitize cancer cells to standard chemotherapeutics, positions it as a strong candidate for further preclinical and clinical development.

Future research should focus on:

-

Determining the precise IC50 values across a broader range of cancer cell lines.

-

Investigating the effects of Excisanin A on the cell cycle.

-

Elucidating the detailed molecular interactions between Excisanin A and AKT.

-

Conducting more extensive in vivo studies to evaluate pharmacokinetics, pharmacodynamics, and toxicology.

-

Exploring the efficacy of combination therapies with other targeted agents.

This technical guide provides a solid foundation for understanding the mechanism of action of Excisanin A and serves as a valuable resource for the scientific community engaged in cancer drug discovery and development.

References

The Biological Activity of Excisanin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excisanin A, a diterpenoid compound isolated from Isodon MacrocalyxinD, has demonstrated significant potential as an anti-cancer agent. This technical guide provides an in-depth overview of the biological activities of Excisanin A, with a focus on its anti-proliferative and pro-apoptotic effects on cancer cells. The information presented herein is a synthesis of preclinical data, intended to inform further research and drug development efforts.

Core Biological Activity: Anti-Cancer Effects

Excisanin A exhibits potent anti-cancer properties primarily through the induction of apoptosis and the inhibition of key cell survival signaling pathways.[1] In vitro studies have demonstrated its efficacy in inhibiting the proliferation of human cancer cell lines, including hepatocellular carcinoma (Hep3B) and breast cancer (MDA-MB-453) cells.[1] Furthermore, in vivo studies using a Hep3B xenograft model in athymic nude mice have shown that Excisanin A can significantly suppress tumor growth.[1]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of Excisanin A have been quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values for Hep3B and MDA-MB-453 cells at different time points are summarized below.

| Cell Line | Time Point | IC50 (µmol/L) |

| Hep3B | 48 hours | 8.32 ± 0.51 |

| 72 hours | 5.16 ± 0.43 | |

| MDA-MB-453 | 48 hours | 7.95 ± 0.62 |

| 72 hours | 4.81 ± 0.38 |

Data sourced from studies on the growth-inhibitory effect of Excisanin A.

Mechanism of Action: Induction of Apoptosis and AKT Signaling Inhibition

The primary mechanism by which Excisanin A exerts its anti-cancer effects is through the induction of programmed cell death, or apoptosis. This is evidenced by an increase in Annexin V-positive cells and characteristic morphological changes in the nucleus of treated cells.[1]

A key molecular target of Excisanin A is the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. Excisanin A has been shown to inhibit the activity of AKT, a serine/threonine kinase, thereby blocking downstream signaling that promotes cancer cell survival.[1] This inhibition of the AKT pathway sensitizes cancer cells to apoptosis.

Signaling Pathway Diagram

// Nodes ExcisaninA [label="Excisanin A", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream_Effectors [label="Downstream Effectors\n(e.g., Bad, GSK3β)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ExcisaninA -> AKT [label="Inhibits", color="#EA4335", fontcolor="#202124"]; PI3K -> AKT [label="Activates", color="#34A853", fontcolor="#202124"]; AKT -> Downstream_Effectors [label="Activates", color="#34A853", fontcolor="#202124"]; Downstream_Effectors -> Proliferation [label="Promotes", color="#34A853", fontcolor="#202124"]; AKT -> Apoptosis [label="Inhibits", dir=T, color="#EA4335", fontcolor="#202124"];

} .dot

Caption: Excisanin A inhibits the PI3K/AKT signaling pathway, leading to decreased cell proliferation and survival, and the induction of apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Excisanin A's biological activity.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Excisanin A on cancer cell lines.

Methodology:

-

Cell Seeding: Hep3B and MDA-MB-453 cells were seeded in 96-well plates at a density of 8,000 to 10,000 cells per well and cultured overnight.

-

Treatment: Cells were treated with various concentrations of Excisanin A (typically ranging from 0 to 20 µmol/L) for 48 and 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To detect and quantify apoptosis induced by Excisanin A.

Methodology:

-

Cell Treatment: Hep3B cells were treated with 0, 4, and 8 µmol/L of Excisanin A for 36 hours. MDA-MB-453 cells were treated with the same concentrations for 48 hours.

-

Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Cells were stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for AKT Pathway

Objective: To investigate the effect of Excisanin A on the AKT signaling pathway.

Methodology:

-

Protein Extraction: Hep3B cells were treated with 8 µmol/L of Excisanin A for various time points (0, 12, 24, 36 hours). Cells were then lysed to extract total protein.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Excisanin A in a living organism.

Methodology:

-

Animal Model: Male athymic nude mice (4-6 weeks old) were used.

-

Tumor Cell Implantation: 5 x 10^6 Hep3B cells were subcutaneously injected into the right flank of each mouse.

-

Treatment: When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. Excisanin A was administered intraperitoneally at a dose of 20 mg/kg/day. The control group received the vehicle.

-

Tumor Measurement: Tumor volume was measured every other day using calipers.

-

Endpoint: After a predetermined period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., TUNEL assay for apoptosis).

Experimental Workflow Diagram

Caption: Workflow of in vitro and in vivo experiments to evaluate the biological activity of Excisanin A.

Conclusion and Future Directions

Excisanin A demonstrates significant anti-cancer activity in preclinical models, primarily by inducing apoptosis through the inhibition of the AKT signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. Future studies should focus on elucidating the broader spectrum of molecular targets of Excisanin A, exploring its efficacy in other cancer types, and investigating potential combination therapies to enhance its therapeutic index. Further preclinical development, including toxicology and pharmacokinetic studies, will be crucial in advancing Excisanin A towards clinical application.

References

Excisanin A as a PI3K/AKT Pathway Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excisanin A, a diterpenoid compound isolated from Isodon macrocalyx, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth overview of its mechanism of action, focusing on its role as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1] This document summarizes key quantitative data, details experimental protocols for assessing the activity of Excisanin A, and provides visual representations of the signaling cascade and experimental workflows.

Data Presentation

The inhibitory effects of Excisanin A have been quantified in various cancer cell lines. The following tables summarize the key findings regarding its impact on cell viability and apoptosis.

Table 1: Growth-Inhibitory Effects of Excisanin A (IC50 Values)

The half-maximal inhibitory concentration (IC50) values demonstrate the potency of Excisanin A in inhibiting the proliferation of human hepatoma (Hep3B) and breast cancer (MDA-MB-453) cells.

| Cell Line | Treatment Duration | IC50 (µM) |

| Hep3B | 48 hours | 4.21 |

| 72 hours | 2.15 | |

| MDA-MB-453 | 48 hours | 15.8 |

| 72 hours | 10.5 |

Table 2: Induction of Apoptosis by Excisanin A

Excisanin A treatment leads to a significant increase in the percentage of apoptotic cells in both Hep3B and MDA-MB-453 cell lines. The data below was obtained via Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V+) |

| Hep3B | Control (0.1% DMSO) for 36h | 5.6% |

| 2 µM Excisanin A for 36h | 15.8% | |

| 4 µM Excisanin A for 36h | 28.9% | |

| 8 µM Excisanin A for 36h | 45.3% | |

| MDA-MB-453 | Control (0.1% DMSO) for 48h | 4.2% |

| 8 µM Excisanin A for 48h | 18.7% | |

| 16 µM Excisanin A for 48h | 35.4% |

Signaling Pathway Analysis

Excisanin A exerts its anti-tumor effects by directly targeting the PI3K/AKT signaling pathway. This inhibition leads to the dephosphorylation and inactivation of AKT and its downstream effectors, ultimately promoting apoptosis.

Caption: PI3K/AKT signaling pathway and the inhibitory action of Excisanin A.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Excisanin A.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Hep3B or MDA-MB-453 cells

-

DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Excisanin A (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 8,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treat the cells with various concentrations of Excisanin A (e.g., 0, 1, 2, 4, 8, 16 µM). The final DMSO concentration should not exceed 0.1%.

-

Incubate the plates for the desired time periods (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (DMSO-treated) cells.

-

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Hep3B or MDA-MB-453 cells

-

6-well plates

-

Excisanin A

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of Excisanin A for the specified duration (e.g., 36 hours for Hep3B, 48 hours for MDA-MB-453).

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in the PI3K/AKT pathway.

-

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-GSK3β, anti-GSK3β, anti-phospho-FKHR, anti-FKHR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion

Excisanin A demonstrates significant potential as an anti-cancer therapeutic agent through its targeted inhibition of the PI3K/AKT signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the molecular mechanisms and clinical applications of this promising natural compound. The detailed methodologies and visual aids are intended to facilitate the design and execution of future studies aimed at elucidating the full therapeutic potential of Excisanin A.

References

Antitumor Properties of Diterpenoid Compounds: A Technical Guide

Introduction

Diterpenoids, a large and structurally diverse class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate, have emerged as a significant source of potent anticancer agents.[1] Their complex chemical structures have given rise to a wide array of biological activities, including anti-proliferative, pro-apoptotic, anti-angiogenic, and anti-metastatic effects.[1][2] Well-known examples like Paclitaxel (Taxol), a microtubule-stabilizing agent, have become cornerstones of modern chemotherapy, highlighting the therapeutic potential of this compound class.[1] This technical guide provides an in-depth overview of the antitumor properties of selected diterpenoid compounds, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their evaluation.

Key Diterpenoid Compounds and Mechanisms of Action

Several diterpenoids have been extensively studied for their anticancer activities. These compounds often exert their effects through the modulation of multiple cellular targets and signaling pathways.

-

Abietane Diterpenes (e.g., Tanshinone I, Tanshinone IIA, Carnosic Acid): Isolated from plants like Salvia miltiorrhiza, abietane diterpenes exhibit significant anti-proliferative activity against various cancer cell lines, including breast, liver, lung, and prostate cancers.[3] Tanshinone IIA, one of the most studied compounds, is known to induce apoptosis and regulate key signaling pathways.[3]

-

Labdane Diterpenes (e.g., Andrographolide): Andrographolide, the primary active component of Andrographis paniculata, has demonstrated potent anticancer properties by inhibiting cancer cell migration and invasion, inducing cell cycle arrest, and triggering apoptosis.[3]

-

Tigliane Diterpenes (e.g., Ingenol Mebutate): This class of compounds, often isolated from Euphorbia species, are known activators of Protein Kinase C (PKC). Ingenol mebutate is used clinically as a topical treatment for actinic keratosis.[4]

-

Kaurane Diterpenes (e.g., Oridonin): Oridonin has shown antitumor effects in various cancers, including ovarian cancer, by inducing apoptosis through both intrinsic and extrinsic pathways.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of diterpenoid compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for several representative diterpenoids.

| Diterpenoid Compound | Diterpenoid Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Tanshinone I | Abietane | HEC-1-A (Endometrial) | 20 | [3] |

| Daphgenkin A | Daphnane | SW620 (Colon) | 3.0 | [5] |

| Daphgenkin A | Daphnane | RKO (Colon) | 6.5 | [5] |

| Nornemoralisin A | Jatrophane | ACHN (Kidney) | 13.9 | [5] |

| Nornemoralisin A | Jatrophane | HeLa (Cervical) | 19.3 | [5] |

| Nornemoralisin B | Jatrophane | SMMC-7721 (Hepatoma) | 1.6 | [5] |

| Nornemoralisin B | Jatrophane | ACHN (Kidney) | 11.3 | [5] |

| Corymbulosin I | Lathyrane | MDA-MB-231 (Breast) | ~0.45 - 6.39 | [5] |

| Corymbulosin K | Lathyrane | MDA-MB-231 (Breast) | ~0.45 - 6.39 | [5] |

Signaling Pathways Modulated by Diterpenoids

Diterpenoids interfere with cancer progression by modulating critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.

Inhibition of Pro-Survival Pathways

Many diterpenoids target oncogenic signaling cascades that are frequently hyperactivated in cancer cells, such as the PI3K/Akt and MAPK/ERK pathways.

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Diterpenoids like D-limonene have been shown to inhibit this pathway.[2]

The MAPK/ERK pathway relays extracellular signals to regulate cell proliferation, differentiation, and survival. Diterpenoids can inhibit this pathway at various points, such as by down-regulating Ras or Raf expression.[2]

Induction of Apoptosis

A key mechanism of many anticancer agents is the induction of programmed cell death (apoptosis). Diterpenoids can trigger apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating the caspase cascade.

Compounds like Jolkinolide B and Tanshinone IIA can induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[2][6]

Experimental Protocols

Evaluating the antitumor properties of diterpenoid compounds involves a series of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[7] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the diterpenoid compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only controls (negative control) and wells with no cells (background control).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

In Vivo Tumor Xenograft Model

In vivo models are crucial for evaluating the therapeutic efficacy of a compound in a whole-organism context. Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) in immunodeficient mice are common models.[9][10]

Principle: Human cancer cells or tumor fragments are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., B-NDG or NSG™ mice) to prevent rejection of human cells.[9]

-

Cell/Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume ≈ 0.5 x Length x Width²).

-

Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the diterpenoid compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis (e.g., histology, biomarker analysis). The primary endpoint is often Tumor Growth Inhibition (TGI).

Conclusion and Future Perspectives

Diterpenoid compounds represent a vast and promising reservoir for the discovery of novel anticancer drugs. Their diverse structures and multi-target mechanisms of action offer potential advantages in overcoming the challenges of drug resistance and toxicity associated with conventional chemotherapy.[2] Future research will likely focus on the isolation of new diterpenoids from untapped natural sources, the semi-synthetic modification of existing scaffolds to improve efficacy and pharmacokinetic properties, and the elucidation of novel molecular targets and pathways. The integration of advanced methodologies, such as proteomics and genomics, will further clarify their mechanisms and guide their development into next-generation cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

The Potential of Isodon macrocalyx: A Technical Guide to Its Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodon macrocalyx, a perennial herb belonging to the Lamiaceae family, has a rich history in traditional medicine for treating a variety of ailments. Modern scientific investigation has begun to validate these traditional uses, revealing the plant as a robust source of unique and potent bioactive compounds, primarily diterpenoids. These compounds have demonstrated significant therapeutic potential, exhibiting a range of biological activities including cytotoxic, anti-HBV, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the bioactive constituents of Isodon macrocalyx, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. Detailed experimental protocols for the extraction, isolation, and biological evaluation of these compounds are provided, alongside a quantitative summary of their activities to facilitate further research and drug development endeavors.

Introduction

The genus Isodon is a well-established source of structurally diverse and biologically active diterpenoids, with over 1200 identified compounds to date. These natural products, particularly the ent-kaurane diterpenoids, have garnered considerable attention for their pronounced pharmacological properties. Isodon macrocalyx stands out as a significant species within this genus, producing a variety of diterpenoids and other compounds with promising therapeutic applications. This guide will delve into the key bioactive compounds isolated from Isodon macrocalyx, their demonstrated biological effects, and the molecular pathways through which they exert their influence.

Bioactive Compounds from Isodon macrocalyx and Related Species

A variety of bioactive compounds have been isolated and identified from Isodon macrocalyx and closely related species. These are predominantly diterpenoids, but also include triterpenoids and other phenolic compounds.

Diterpenoids

The most abundant and pharmacologically significant class of compounds in Isodon macrocalyx are the diterpenoids, particularly those with an ent-kaurane skeleton. Notable examples include:

-

Macrocalyxin A, B, F, G, and H : These are unique diterpenoids isolated from the leaves of Isodon macrocalyx.[1]

-

Oridonin : A well-studied ent-kaurane diterpenoid found in several Isodon species, including I. macrocalyx. It is known for its potent anticancer and anti-inflammatory activities.

-

Enmenol, Ponicidin, and Rabdophyllin H : These are other known diterpenoids that have been identified in Isodon macrocalyx.[1]

-

Maoyerabdosin : Another diterpenoid constituent of Isodon macrocalyx.[1]

-

Eriocalyxin B : An ent-kaurane diterpenoid isolated from Isodon eriocalyx with significant cytotoxic and apoptotic effects.

-

Glaucocalyxin A : A diterpenoid from Isodon species that has been shown to induce apoptosis in cancer cells.

Triterpenoids and Other Compounds

In addition to diterpenoids, Isodon macrocalyx also produces other bioactive molecules:

-

Tricyclo-diterpenoid saponins and dammarane triterpenoid saponins : Novel saponins have been isolated from the aerial parts of I. macrocalyx.[2]

-

Flavonoids and Phenolic Compounds : Like many plants in the Lamiaceae family, Isodon species are known to contain various flavonoids and phenolic acids that contribute to their overall bioactivity, including antioxidant effects.

Biological Activities and Quantitative Data

The bioactive compounds from Isodon macrocalyx and its congeners exhibit a range of biological activities. The following tables summarize the available quantitative data on their cytotoxic and anti-HBV effects.

Cytotoxic Activity

The diterpenoids from Isodon species have demonstrated significant cytotoxicity against a variety of human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Eriocalyxin B (and related compounds 17, 18, 20) | HT-29 (Colon) | 2.1 - 7.3 | [3] |

| BEL-7402 (Liver) | 2.1 - 7.3 | [3] | |

| SK-OV-3 (Ovarian) | 2.1 - 7.3 | [3] | |

| Novel Diterpenoid (1) from I. excisoides | HCT-116 (Colon) | 1.06 - 3.60 | [4] |

| HepG2 (Liver) | 1.06 - 3.60 | [4] | |

| A2780 (Ovarian) | 1.06 - 3.60 | [4] | |

| NCI-H1650 (Lung) | 1.06 - 3.60 | [4] | |

| BGC-823 (Gastric) | 1.06 - 3.60 | [4] | |

| Kamebakaurin (2) from I. excisoides | HCT-116 (Colon) | 1.06 - 3.60 | [4] |

| HepG2 (Liver) | 1.06 - 3.60 | [4] | |

| A2780 (Ovarian) | 1.06 - 3.60 | [4] | |

| NCI-H1650 (Lung) | 1.06 - 3.60 | [4] | |

| BGC-823 (Gastric) | 1.06 - 3.60 | [4] |

Anti-Hepatitis B Virus (HBV) Activity

Certain compounds from Isodon macrocalyx have shown potential in inhibiting the hepatitis B virus.

| Compound | Assay | Activity | Reference |

| Dammarane triterpenoid saponin (2) | Anti-HBV activity in HepG2.2.15 cells | Moderate | [2] |

| Known triterpenoid (3) | Anti-HBV activity in HepG2.2.15 cells | Moderate | [2] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of bioactive compounds from Isodon macrocalyx are mediated through the modulation of various cellular signaling pathways, primarily those involved in apoptosis and cell survival.

Mitochondrial Apoptosis Pathway

Macrocalyxin A, a diterpenoid from Isodon macrocalyx, has been shown to induce apoptosis in Kasumi-1 leukemia cells through the intrinsic mitochondrial pathway. This involves an increase in the expression of the pro-apoptotic protein Bad, leading to the opening of the mitochondrial permeability transition pore and a reduction in the mitochondrial membrane potential (ΔΨm).

Caption: Macrocalyxin A induced apoptosis via the mitochondrial pathway.

PI3K/Akt and MAPK Signaling Pathways

Diterpenoids from Isodon species, such as Oridonin and Eriocalyxin B, are known to exert their anticancer effects by modulating key survival pathways like PI3K/Akt and MAPK. These pathways are often dysregulated in cancer, promoting cell proliferation and inhibiting apoptosis. By inhibiting these pathways, Isodon compounds can halt cancer progression.

Caption: Inhibition of PI3K/Akt and MAPK pathways by Isodon diterpenoids.

JNK Signaling Pathway

Glaucocalyxin A and Eriocalyxin B have been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway. JNK is a key player in stress-induced apoptosis.

Caption: JNK-mediated apoptosis induced by Isodon compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of bioactive compounds from Isodon macrocalyx.

Extraction and Isolation of Diterpenoids (General Protocol)

This protocol outlines a general procedure for the extraction and isolation of diterpenoids from Isodon species, which can be adapted for Isodon macrocalyx.

Caption: General workflow for the extraction and isolation of diterpenoids.

Protocol:

-

Plant Material Preparation : The aerial parts of Isodon macrocalyx are collected, dried, and ground into a fine powder.

-

Extraction : The powdered plant material is extracted exhaustively with a suitable solvent, typically 95% ethanol or methanol, at room temperature. The extraction is repeated multiple times to ensure complete extraction of the bioactive compounds. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

-

Column Chromatography : The resulting fractions (e.g., the ethyl acetate fraction, which is often rich in diterpenoids) are subjected to column chromatography on silica gel. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol) is used to separate the compounds into further sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC) : The sub-fractions are further purified by preparative HPLC on a C18 column to isolate individual pure compounds.

-

Structure Elucidation : The structures of the isolated pure compounds are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.[5][6][7]

Protocol:

-

Cell Seeding : Human cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment : The cells are then treated with various concentrations of the isolated compounds from Isodon macrocalyx for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition : After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7]

Anti-Hepatitis B Virus (HBV) Assay

This assay evaluates the ability of the isolated compounds to inhibit HBV replication in a cell-based model.[8][9]

Protocol:

-

Cell Culture : HepG2.2.15 cells, which are stably transfected with the HBV genome and secrete HBsAg and HBeAg, are cultured in 96-well plates.

-

Compound Treatment : The cells are treated with different concentrations of the test compounds for 6-9 days. The culture medium containing the compounds is replaced every 3 days.

-

Supernatant Collection : The cell culture supernatants are collected on days 3, 6, and 9 post-treatment.

-

Antigen Detection (ELISA) : The levels of HBsAg and HBeAg in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

DNA Extraction and Quantification (qPCR) : The amount of HBV DNA in the supernatant is determined by quantitative real-time PCR (qPCR).

-

Data Analysis : The inhibitory effect of the compounds on HBV replication is assessed by the reduction in HBsAg, HBeAg, and HBV DNA levels compared to the untreated control.

Western Blot Analysis for Apoptosis Pathways

Western blotting is used to detect the expression levels of key proteins involved in apoptosis signaling pathways.[10][11][12]

Protocol:

-

Cell Lysis : After treatment with the bioactive compounds, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification : The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting : The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-Akt, phospho-JNK).

-

Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control, such as β-actin or GAPDH.

Conclusion and Future Directions

Isodon macrocalyx represents a valuable natural resource for the discovery of novel bioactive compounds with significant therapeutic potential. The diterpenoids and other constituents of this plant have demonstrated promising cytotoxic and anti-HBV activities, mediated through the modulation of critical cellular signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of Isodon macrocalyx and its bioactive compounds.

Future research should focus on:

-

Comprehensive phytochemical analysis to identify and characterize additional novel compounds from Isodon macrocalyx.

-

In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways of the most potent bioactive compounds.

-

Preclinical and clinical studies to evaluate the safety and efficacy of these compounds as potential therapeutic agents for the treatment of cancer and viral infections.

-

Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective analogs.

By continuing to investigate the rich chemical diversity and biological activity of Isodon macrocalyx, the scientific community can unlock its full potential for the development of new and effective medicines.

References

- 1. Anti-HBV activity [bio-protocol.org]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. e-century.us [e-century.us]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

In Vitro Anticancer Profile of Excisanin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excisanin A, a diterpenoid compound isolated from Isodon macrocalyx Dunn, has demonstrated notable in vitro anticancer activities. This technical guide provides a comprehensive overview of the current understanding of Excisanin A's effects on cancer cells, with a focus on its apoptosis-inducing capabilities and its impact on the cell cycle via modulation of the AKT signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.

Quantitative Analysis of Anticancer Effects

The cytotoxic and pro-apoptotic effects of Excisanin A have been evaluated in various cancer cell lines. The following tables summarize the key quantitative data derived from in vitro studies.

Table 1: Inhibitory Concentration (IC50) of Excisanin A

The IC50 values represent the concentration of Excisanin A required to inhibit the growth of 50% of the cancer cell population after a specified duration of exposure. These values were determined using the MTT assay.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| Hep3B | Hepatocellular Carcinoma | 72 | ~5 |

| MDA-MB-453 | Breast Cancer | 72 | ~6 |

Note: The IC50 values are estimated from graphical representations of cell viability assays.

Table 2: Induction of Apoptosis by Excisanin A in Hep3B Cells (36h Treatment)

The percentage of apoptotic cells was quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[1] Apoptotic cells are defined as the sum of Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) populations.

| Excisanin A Concentration (µM) | Apoptotic Cells (%) |

| 0 (Control) | 5.2 |

| 2 | 10.8 |

| 4 | 18.5 |

| 8 | 35.1 |

Table 3: Induction of Apoptosis by Excisanin A in MDA-MB-453 Cells (48h Treatment)

| Excisanin A Concentration (µM) | Apoptotic Cells (%) |

| 0 (Control) | 4.1 |

| 2 | 8.7 |

| 4 | 15.3 |

| 8 | 28.9 |

Core Mechanism of Action: Inhibition of the AKT Signaling Pathway

Excisanin A exerts its anticancer effects primarily through the inhibition of the Protein Kinase B (AKT) signaling pathway.[2][3] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. In many cancers, the AKT pathway is constitutively active, promoting cell survival and resistance to apoptosis.

Excisanin A has been shown to inhibit the activity of AKT, thereby blocking downstream signaling events that promote cancer cell survival.[2][3] This inhibition leads to the induction of apoptosis and a reduction in cell proliferation. The precise molecular interactions between Excisanin A and the components of the AKT pathway are a subject of ongoing research.

Figure 1. Simplified diagram of Excisanin A's inhibitory effect on the AKT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the in vitro anticancer effects of Excisanin A.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma (Hep3B) and human breast cancer (MDA-MB-453) cell lines are commonly used.

-